molecular formula C23H17FN2O3 B2451529 (Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929813-00-3

(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2451529
CAS No.: 929813-00-3
M. Wt: 388.398
InChI Key: NDAJWUGDLYWDOM-FBHDLOMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C23H17FN2O3 and its molecular weight is 388.398. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(3-fluorophenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3/c24-17-5-1-3-15(9-17)10-21-22(27)18-6-7-20-19(23(18)29-21)13-26(14-28-20)12-16-4-2-8-25-11-16/h1-11H,12-14H2/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAJWUGDLYWDOM-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)OCN1CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-fluorobenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929830-23-9, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The molecular formula of the compound is C23H17FN2O3C_{23}H_{17}FN_{2}O_{3}, and it has a molecular weight of approximately 388.4 g/mol. The structure features a fluorobenzylidene moiety and a benzofuro[7,6-e][1,3]oxazin core, which are significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be useful in therapeutic applications. The following sections detail specific activities observed in studies.

Antiviral Activity

Preliminary studies suggest that compounds with similar structural motifs to this compound show antiviral properties. For instance, fluoro-substituted compounds have demonstrated moderate to potent antiviral effects against HIV and HBV in vitro . While specific data on this compound's antiviral activity is limited, its structural similarity to known antiviral agents suggests potential efficacy.

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study on related benzofuran derivatives indicated that modifications in the structure could enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of cellular pathways associated with proliferation and survival . Although direct studies on this compound are scarce, the presence of the benzofuran moiety aligns it with other anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell growth.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as the PD-1/PD-L1 axis in immune responses . This modulation can enhance T-cell activation and potentially improve anti-tumor immunity.

Data Summary

The following table summarizes key properties and findings related to the compound:

PropertyDetails
Molecular Formula C23H17FN2O3C_{23}H_{17}FN_{2}O_{3}
Molecular Weight 388.4 g/mol
Antiviral Activity Moderate to potent (similar compounds)
Anticancer Potential Inhibitory effects on cancer cell lines (related studies)
Mechanisms Enzyme inhibition; signaling modulation

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